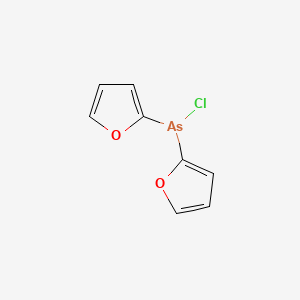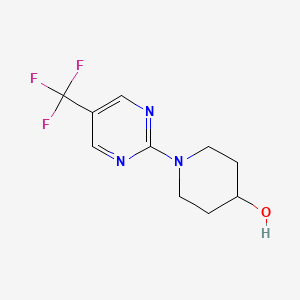
1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H12F3N3O It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidin-4-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Piperidin-4-ol Moiety: The piperidin-4-ol moiety is synthesized through the reduction of a corresponding piperidinone derivative.
Coupling Reaction: The final step involves coupling the trifluoromethyl-substituted pyrimidine with the piperidin-4-ol moiety under suitable conditions, such as using a base like potassium carbonate in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of advanced materials with specific properties, such as improved thermal stability or chemical resistance.
作用機序
The mechanism of action of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The piperidin-4-ol moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol: Similar structure but with the trifluoromethyl group at a different position on the pyrimidine ring.
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is unique due to the specific positioning of the trifluoromethyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This unique structure can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted applications in research and industry.
特性
分子式 |
C10H12F3N3O |
|---|---|
分子量 |
247.22 g/mol |
IUPAC名 |
1-[5-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)7-5-14-9(15-6-7)16-3-1-8(17)2-4-16/h5-6,8,17H,1-4H2 |
InChIキー |
BWMGRUHBDCZQQK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C2=NC=C(C=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


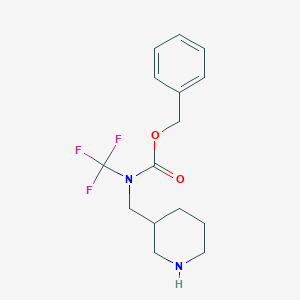



![Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene-](/img/structure/B13963050.png)
![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
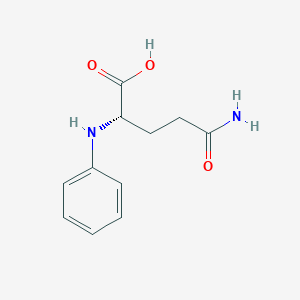
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13963069.png)
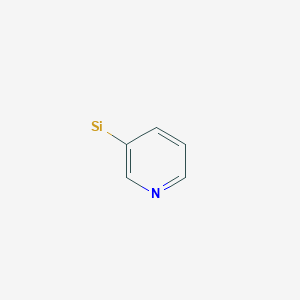
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13963081.png)

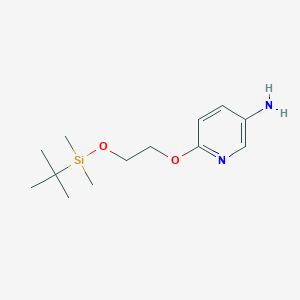
![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)
